4-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Histamine H1 receptor GPCR binding allergy pharmacology

This validated multi-target GPCR probe delivers a quantitatively characterized selectivity fingerprint: high-affinity H₁ binding (Ki = 6 nM) with 250-fold selectivity over 5-HT₁A (EC₅₀ = 1,500 nM) and 3,767-fold over D₂ (IC₅₀ = 22,600 nM). Unlike generic benzamide fragments that lack GPCR activity entirely, or classical single-target agents (e.g., cetirizine, 8-OH-DPAT) that miss this polypharmacological profile, procurement of the pre-profiled full compound provides a ready-to-functionalize scaffold for H₁-targeted hit-to-lead campaigns and aminergic receptor crosstalk studies. Eliminates the risk of structural modifications abolishing the selectivity fingerprint.

Molecular Formula C21H17N3OS
Molecular Weight 359.45
CAS No. 2034252-19-0
Cat. No. B2837608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
CAS2034252-19-0
Molecular FormulaC21H17N3OS
Molecular Weight359.45
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
InChIInChI=1S/C21H17N3OS/c25-21(17-5-7-19(8-6-17)24-9-1-2-10-24)23-14-16-12-18(15-22-13-16)20-4-3-11-26-20/h1-13,15H,14H2,(H,23,25)
InChIKeyQXIICSGDERUWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-Pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034252-19-0): Baseline Physicochemical and Pharmacological Profile for Procurement Decisions


4-(1H-Pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034252-19-0) is a heterocyclic benzamide derivative combining pyrrole, thiophene, and pyridine moieties, with molecular formula C₂₁H₁₇N₃OS and molecular weight 359.45 g·mol⁻¹ . The compound is cataloged in BindingDB (BDBM50619381) and has been profiled against a panel of G protein-coupled receptors (GPCRs), revealing a polypharmacological binding signature with dominant histamine H₁ receptor affinity (Ki = 6 nM), moderate serotonin 5-HT₁A receptor functional agonism (EC₅₀ = 1,500 nM), and weak dopamine D₂ receptor antagonism (IC₅₀ = 22,600 nM) [1]. This discrete multi-target fingerprint makes the compound a valuable tool for investigating receptor crosstalk and selectivity determinants within the aminergic GPCR superfamily.

Why 4-(1H-Pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide Cannot Be Replaced by a Generic In-Class Analog


Benzamide-based GPCR ligands are highly sensitive to the electronic and steric properties of their pendant heterocyclic groups. In the case of 4-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, the specific combination of a pyrrole-substituted benzoyl moiety and a thiophene-appended pyridinylmethyl linker generates a unique multipolar interaction surface. Empirical screening data demonstrate that this compound simultaneously engages three distinct aminergic receptors (H₁, 5-HT₁A, D₂) with affinities spanning four orders of magnitude (6 nM to 22,600 nM) [1]. A seemingly conservative modification—such as relocating the thiophene from the 5- to the 2-position of the pyridine ring, or replacing pyrrole with another five-membered heterocycle—can abolish this selectivity fingerprint, leading to either loss of desired primary activity or gain of off-target liabilities. Therefore, generic substitution without experimental verification of the receptor binding signature risks project failure in any campaign where the H₁/5-HT₁A/D₂ selectivity ratio is critical.

Quantitative Evidence Guide: Differentiating 4-(1H-Pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide from Its Closest Analogs


Evidence Item 1 – Histamine H₁ Receptor Affinity Superior to First-Generation H₁ Antagonist Pyrilamine

The target compound exhibits high-affinity binding to the rat histamine H₁ receptor with a Ki of 6 nM, as measured by displacement of [³H]pyrilamine from Sprague-Dawley rat H₁ receptor after 30 min incubation [1]. This places it in the low-nanomolar range characteristic of clinically used H₁ antihistamines. For reference, the classic H₁ antagonist pyrilamine (mepyramine) itself typically shows a Ki of 1–4 nM in comparable radioligand displacement assays, indicating that the target compound approaches the affinity of the reference ligand while possessing a structurally distinct benzamide scaffold with additional heterocyclic substituents not present in ethylenediamine-class antihistamines [2].

Histamine H1 receptor GPCR binding allergy pharmacology

Evidence Item 2 – Weak Dopamine D₂ Receptor Antagonism Provides Functional Selectivity Over H₁

In a functional antagonism assay using Sprague-Dawley rat striatal membrane preparations, the target compound inhibited dopamine-stimulated [³⁵S]GTPγS binding at the D₂ receptor with an IC₅₀ of 22,600 nM [1]. When compared to the typical antipsychotic haloperidol, which exhibits D₂ antagonism with IC₅₀ values in the low nanomolar range (typically 1–10 nM in analogous functional assays [2]), the target compound is approximately 2,000- to 20,000-fold weaker. This large potency differential translates to a high functional selectivity ratio for H₁ over D₂ (H₁ Ki / D₂ IC₅₀ = 3767-fold), which is a favorable profile for applications requiring H₁ engagement without concomitant D₂-mediated side effects.

D2 dopamine receptor functional selectivity off-target profiling

Evidence Item 3 – 5-HT₁A Receptor Functional Agonism: A Differentiating Polypharmacological Feature

The target compound stimulates [³⁵S]GTPγS binding at the rat hippocampal 5-HT₁A receptor with an EC₅₀ of 1,500 nM, indicating partial or full agonism at this serotonergic receptor [1]. Most structurally simple H₁ antagonists (e.g., cetirizine, fexofenadine) are devoid of meaningful 5-HT₁A activity at comparable concentrations. The reference 5-HT₁A agonist 8-OH-DPAT exhibits an EC₅₀ of approximately 1–10 nM in analogous functional assays [2]. Although the target compound is 150- to 1,500-fold weaker than 8-OH-DPAT, its co-engagement of H₁ and 5-HT₁A receptors at a defined ratio (H₁ Ki / 5-HT₁A EC₅₀ = 0.004, or a 250-fold bias toward H₁) provides a unique dual-receptor pharmacological signature not found in single-target reference compounds.

5-HT1A receptor polypharmacology serotonin signaling

Evidence Item 4 – Multi-Target Selectivity Profile: Intrinsic H₁/D₂ Selectivity Ratio as a Procurement-Defining Parameter

A within-study, single-panel comparison of the target compound across three rat GPCR targets reveals a steep activity gradient: H₁ Ki = 6 nM, 5-HT₁A EC₅₀ = 1,500 nM, D₂ IC₅₀ = 22,600 nM [1]. The calculated H₁/D₂ selectivity ratio is 3,767 (22,600 / 6), and the H₁/5-HT₁A ratio is 250 (1,500 / 6). This quantitative selectivity matrix is intrinsic to the compound and distinguishes it from close structural analogs that may lack the thiophene-pyridine extension. For example, the simplified 4-(1H-pyrrol-1-yl)benzamide scaffold (lacking the thiophene-pyridine linker) shows entirely different biological activity (e.g., anti-tubercular enoyl-ACP reductase inhibition) rather than aminergic GPCR engagement [2], highlighting that the full heterocyclic assembly is required to confer this GPCR selectivity signature.

receptor selectivity GPCR profiling screening panel

Evidence Item 5 – Physicochemical Space Differentiates from Traditional H₁ Antihistamines

The target compound (MW = 359.45 g·mol⁻¹, formula C₂₁H₁₇N₃OS) occupies a distinct physicochemical space compared to classical H₁ antagonists. For instance, cetirizine (MW = 388.89), loratadine (MW = 382.88), and fexofenadine (MW = 501.66) are larger and contain carboxylic acid or ester functionalities, whereas this compound is neutral and contains exclusively aromatic heterocycles. Its smaller size and absence of ionizable groups at physiological pH predict distinct membrane permeability and distribution characteristics. Although quantitative LogP and solubility data are not available in the curated BindingDB entry, the structure-based inference suggests blood-brain barrier penetration may differ meaningfully from second-generation H₁ antihistamines, which are explicitly designed for peripheral restriction [1].

drug-likeness physicochemical properties medicinal chemistry

Best Research and Industrial Application Scenarios for 4-(1H-Pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide


Scenario A – H₁ Receptor Probe Development and Selectivity Profiling

The compound's confirmed high-affinity H₁ binding (Ki = 6 nM) and defined selectivity window against 5-HT₁A (250-fold) and D₂ (3,767-fold) [1] make it suitable as a starting scaffold for developing H₁-selective chemical probes. Compared to traditional H₁ antagonists such as pyrilamine, which lack this quantitatively characterized selectivity panel data, researchers can use the compound to benchmark new analogs and map structure-selectivity relationships across aminergic GPCRs. Procurement is recommended for medicinal chemistry groups conducting H₁-targeted hit-to-lead campaigns requiring a well-characterized, multi-target-profiled starting point.

Scenario B – Dual H₁/5-HT₁A Pharmacological Tool for Neuropharmacology

With an EC₅₀ of 1,500 nM at 5-HT₁A [1], the compound provides moderate serotonergic activation alongside potent H₁ blockade. This dual fingerprint is absent from classical single-target agents (e.g., 8-OH-DPAT for 5-HT₁A or cetirizine for H₁) and enables experimental dissection of histamine-serotonin interactions in CNS models of sleep, migraine, or emesis. Laboratories studying polypharmacological interventions should prioritize this compound over simpler benzamide analogs (e.g., 4-(1H-pyrrol-1-yl)benzamide) that lack GPCR activity entirely [2].

Scenario C – Negative Control or Low-D₂-Activity Comparator in Neuroscience Studies

The compound's weak D₂ functional antagonism (IC₅₀ = 22,600 nM) [1] positions it as a useful negative control or selectivity comparator in assays where D₂ activity must be excluded. In experiments investigating D₂-dependent behaviors or signaling, the compound can be employed alongside potent D₂ antagonists such as haloperidol to demonstrate that observed effects are D₂-independent at concentrations up to low micromolar range, a capability not available with non-selective benzamide derivatives.

Scenario D – Building Block for Diversifying Heterocyclic Benzamide Libraries

The unique connectivity of the 5-(thiophen-2-yl)pyridin-3-ylmethyl linker to the 4-(1H-pyrrol-1-yl)benzamide core [1] offers a distinct vector for further synthetic elaboration. Compared to commercially available benzamide fragments that lack this specific heterocyclic assembly, procurement of the full compound provides a ready-to-functionalize scaffold for generating focused libraries aimed at exploring aminergic receptor space. This is particularly relevant for industrial hit-expansion programs seeking rapid SAR around polyheterocyclic amides.

Quote Request

Request a Quote for 4-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.